molecular formula C2H7NO B1214378 N,N-Dimethylhydroxylamine CAS No. 5725-96-2

N,N-Dimethylhydroxylamine

Cat. No.: B1214378
CAS No.: 5725-96-2
M. Wt: 61.08 g/mol
InChI Key: VMESOKCXSYNAKD-UHFFFAOYSA-N
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Description

N,N-Dimethylhydroxylamine is an organic compound with the linear formula (CH3)2NOH. It is commercially available as its hydrochloride salt . It is used in the synthesis of 4,4-dimethyl-2,5,5-triphenyl-l.3-dioxa-4-azonia-2-bora-5-boratacyclopentane and also as a polymer-chain terminator .


Synthesis Analysis

This compound can be synthesized through pyrolysis of tert-amine oxide with one pot reaction . An economical but efficient synthesis route has been established: (1) tert-amine oxide is prepared with oxidation of N,N-dimethylcyclohexamine by hydrogen peroxide. (2) pyrolysis of the tert-amine oxide produces this compound .


Molecular Structure Analysis

The structure of this compound has been studied in the gas phase by electron diffraction, in the solid state by low-temperature X-ray crystallography, and by ab initio methods .


Chemical Reactions Analysis

This compound is a novel salt-free reducing reagent used in the separation of U from Pu and Np in the reprocessing of power spent fuel . The main organics in irradiated this compound solution are N-methyl hydroxylamine, formaldehyde, and formic acid .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 107-109 °C (lit.) . Its molecular weight is 97.54 .

Mechanism of Action

N,N-Dimethylhydroxylamine is used to form so-called ‘Weinreb amides’ for use in the Weinreb ketone synthesis . It is also used in amide coupling reactions to form Weinreb amides, which are useful in the Weinreb ketone synthesis .

Safety and Hazards

N,N-Dimethylhydroxylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

N,N-Dimethylhydroxylamine is a novel salt-free reducing reagent used in the separation of U from Pu and Np in the reprocessing of power spent fuel . This suggests potential future applications in the field of nuclear fuel reprocessing.

Properties

IUPAC Name

N,N-dimethylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c1-3(2)4/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMESOKCXSYNAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16645-06-0 (hydrochloride)
Record name N,N-Dimethylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5063990
Record name Methanamine, N-hydroxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5725-96-2
Record name Dimethylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5725-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, N-hydroxy-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanamine, N-hydroxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0DV42C08K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.85 g of (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline are dissolved in 80 ml of dichloromethane at 0° C. under N2. 3.72 ml of triethylamine and 1.97 ml of tert-butyl chloroformate are added. The reaction medium is stirred at ambient temperature for 1 h. In parallel, a solution of dimethylhydroxylamine is prepared by adding 1.86 ml of triethylamine to a solution of 1.56 g of dimethyl-hydroxylamine hydrochloride in dichloromethane, and then by filtering off the triethylamine hydrochloride. This second solution is added gently, at 0° C., to the first. The reaction medium is stirred at ambient temperature for 16 h. After hydrolysis with a 0.5N aqueous hydrochloric acid solution, extraction is carried out with dichloromethane until the aqueous phase is completely depleted. The organic phase is dried over MgSO4 and concentrated to dryness. 0.9 g of tert-butyl (2S,4R)-4-hydroxy-2-{[methoxy(methyl)amino]-carbonyl}pyrrolidine-1-carboxylate is obtained, which product is subsequently used as it is.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.72 mL
Type
reactant
Reaction Step Two
Quantity
1.97 mL
Type
reactant
Reaction Step Two
Quantity
1.86 mL
Type
reactant
Reaction Step Three
Quantity
1.56 g
Type
reactant
Reaction Step Three

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